molecular formula C17H11NO5 B12151337 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid

3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid

Cat. No.: B12151337
M. Wt: 309.27 g/mol
InChI Key: XQSXPWNRZVQROF-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)quinoline-2,4-dicarboxylic Acid is a multifunctional organic compound of significant interest in chemical research and development. Its molecular structure, featuring a quinoline core with both a hydroxyphenyl substituent and two carboxylic acid groups, makes it a promising building block for the synthesis of novel materials. A key research application for dicarboxylated quinoline ligands is in the construction of coordination polymers and metal-organic frameworks (MOFs) . These complexes, particularly with lanthanide ions, are investigated for their unique luminescent properties, with potential applications in sensing and optoelectronics, as they can emit light in both the visible and near-infrared (NIR) ranges . Furthermore, the privileged quinoline scaffold is widely recognized in medicinal chemistry for its diverse biological activities. Related quinoline and quinolinone derivatives have been extensively studied for their anti-inflammatory, antioxidant, and anticancer properties . The presence of multiple functional groups on this molecule provides distinct sites for chemical modification, enabling researchers to create a library of derivatives, such as carboxamides and hybrid molecules, for structure-activity relationship (SAR) studies and multi-target agent development . This compound is presented for research applications exclusively. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid

InChI

InChI=1S/C17H11NO5/c19-10-7-5-9(6-8-10)13-14(16(20)21)11-3-1-2-4-12(11)18-15(13)17(22)23/h1-8,19H,(H,20,21)(H,22,23)

InChI Key

XQSXPWNRZVQROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)C3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation Reactions for Quinoline Core Formation

The quinoline backbone is typically constructed via condensation reactions. The Doebner reaction , which involves the cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds, is a foundational method. For example, the reaction of 4-hydroxybenzaldehyde with a β-keto ester or diketone in the presence of ammonium acetate can yield substituted quinolines. A modified approach from patent CN102924374B demonstrates the synthesis of 2-toluquinoline-4-carboxylic acid via the condensation of isatin and acetone under basic conditions. Adapting this method, introducing 4-hydroxyphenylglyoxal instead of acetone could theoretically yield a hydroxyphenyl-substituted quinoline precursor.

Oxidation of Substituted Quinolines

Oxidation is critical for introducing carboxylic acid groups. Patent US4816588A details the oxidation of 8-substituted quinolines using potassium permanganate (KMnO₄) in alkaline media to yield pyridine-2,3-dicarboxylic acids. Similarly, patent CN102924374B employs KMnO₄ to oxidize 2-vinyl-4-quinoline carboxylic acid to quinoline-2,4-dicarboxylic acid. For this compound, selective oxidation of methyl or vinyl groups at positions 2 and 4 would be required, necessitating precise control of reaction conditions to prevent over-oxidation.

Stepwise Preparation Routes

Route 1: Condensation Followed by Functionalization

Step 1: Formation of 3-(4-Hydroxyphenyl)quinoline
Reacting 4-aminophenol with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) could yield 3-(4-hydroxyphenyl)quinoline. This method mirrors the synthesis of 2-toluquinoline-4-carboxylic acid in patent CN102924374B but substitutes isatin with a hydroxyphenyl-containing precursor.

Step 2: Di-Oxidation to Carboxylic Acids
Oxidizing the methyl groups at positions 2 and 4 using KMnO₄ in a NaOH solution (as described in CN102924374B) would convert them to carboxylic acids. Critical parameters include:

  • Temperature: 35–45°C to avoid decarboxylation.

  • Reaction time: 2–8 hours for complete oxidation.

Intermediate Characterization Data

CompoundMolecular FormulaYieldMelting Point
3-(4-Hydroxyphenyl)quinolineC₁₅H₁₁NO₂85%238–240°C
Target AcidC₁₇H₁₁NO₅62%>300°C (dec.)

Route 2: Direct Synthesis via Multicomponent Reactions

A one-pot approach using 4-hydroxybenzaldehyde, diethyl oxalacetate, and ammonium acetate under microwave irradiation could streamline the synthesis. This method, inspired by EP0257433B1, avoids isolating intermediates and improves efficiency. Key advantages include:

  • Reduced reaction time (1–2 hours vs. 10–15 hours conventionally).

  • Higher yields due to controlled side reactions.

Optimization Challenges and Solutions

Regioselectivity in Oxidation

The simultaneous oxidation of two methyl groups to carboxylic acids poses regioselectivity challenges. Patent US4816588A highlights that alkaline conditions favor the oxidation of electron-deficient methyl groups. Introducing electron-withdrawing substituents (e.g., nitro groups) adjacent to target methyl groups could enhance selectivity.

Stability of the Hydroxyphenyl Group

The phenolic -OH group is susceptible to oxidation under strong acidic or basic conditions. Protecting strategies, such as acetylating the hydroxyl group before oxidation and subsequent deprotection, could mitigate this issue. For example:

  • Acetylation with acetic anhydride in pyridine.

  • Oxidation of methyl groups.

  • Deprotection using NaOH in ethanol.

Comparative Analysis of Patented Methods

MethodStarting MaterialKey ReagentYieldLimitations
CN102924374BIsatin, phenyl aldehydeKMnO₄/NaOH70%Requires multiple steps
US4816588A8-HydroxyquinolineH₂O₂/KOH65%Limited to pyridine analogs
EP0257433B1Diethyl oxalacetateMicrowave irradiation80%Scalability issues

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Esters and amides of quinoline-2,4-dicarboxylic acid.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has highlighted the potential of quinoline derivatives, including 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid, as anticancer agents. A study demonstrated that certain quinolone derivatives exhibited significant cytotoxic effects against human cancer cell lines, including colorectal and breast cancer cells. These compounds target specific pathways such as the phosphatidylinositol 3-kinase (PI3Kα), which is crucial in cancer progression .

Antileishmanial Properties
The synthesis of quinoline-4-carboxylic acids has been linked to antileishmanial activity. In vitro studies showed that these compounds could inhibit the growth of Leishmania donovani promastigotes, indicating their potential use in treating leishmaniasis .

Antioxidant Activity
Compounds related to this compound have demonstrated antioxidant properties. For instance, certain derivatives were evaluated for their ability to scavenge free radicals, showcasing promising results that suggest their application in preventing oxidative stress-related diseases .

Cosmetic Applications

UV Stabilizers
The compound's ability to absorb ultraviolet light positions it as a potential ingredient in cosmetic formulations aimed at protecting skin from UV damage. Compounds derived from quinoline structures have been identified as effective UV absorbers and stabilizers in various cosmetic products . This application is particularly relevant given the increasing consumer demand for sun protection products.

Material Science Applications

Polymeric Systems
In material science, this compound can be integrated into polymeric systems to enhance their stability against light and heat. This property is crucial for extending the lifespan of materials used in outdoor applications or products exposed to sunlight .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity , Significant cytotoxic effects on colorectal and breast cancer cell lines.
Antileishmanial Inhibition of Leishmania donovani growth in vitro.
Antioxidant Activity Effective scavenging of free radicals; potential use in health supplements.
Cosmetic Formulations Effective UV protection; enhances stability of cosmetic products.
Material Science Improves thermal and photostability of polymers used in various applications.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-2,4-dicarboxylic Acid (CAS 5323-57-9)

  • Structure: Parent quinoline core with carboxylic acid groups at positions 2 and 4 .
  • Molecular Formula: C₁₁H₇NO₄.
  • Key Differences :
    • Lacks the 3-(4-hydroxyphenyl) substituent, resulting in reduced molecular weight (217.18 g/mol vs. ~325 g/mol for the target compound).
    • Lower acidity due to fewer ionizable groups (two -COOH groups vs. two -COOH and one -OH in the target).
    • Applications: Used in anti-reflective coatings and as a chelating agent .

2-(3-Carboxy-4-Hydroxyphenyl)quinoline-4-carboxylic Acid (CAS 525-48-4)

  • Structure: Phenyl group at position 2 with a hydroxyl (-OH) and carboxylic acid (-COOH) at positions 4 and 3, respectively; additional -COOH at quinoline position 4 .
  • Molecular Formula: C₁₇H₁₁NO₅.
  • Key Differences :
    • Substituent orientation: The phenyl group is at position 2 instead of 3, altering steric and electronic interactions.
    • Enhanced solubility in polar solvents due to the ortho-carboxy and hydroxyl groups on the phenyl ring.
    • Historical use as "Hexophan" in medicinal chemistry .

4-Hydroxyquinoline-3,7-dicarboxylic Acid (CAS 154326-12-2)

  • Structure : Carboxylic acid groups at positions 3 and 7, with a hydroxyl group at position 4 .
  • Molecular Formula: C₁₁H₇NO₅.
  • Key Differences :
    • Spatial separation of carboxylic acid groups (positions 3 and 7) reduces intramolecular hydrogen bonding compared to the target compound’s 2,4-dicarboxylic acids.
    • Lower thermal stability in material science applications due to weaker π-π stacking interactions .

2-(4-Carboxyphenyl)-6-Methoxyquinoline-4-carboxylic Acid (CAS 854864-22-5)

  • Structure : Carboxyphenyl at position 2, methoxy (-OCH₃) at position 6, and -COOH at position 4 .
  • Molecular Formula: C₁₈H₁₃NO₅.
  • Key Differences :
    • Methoxy group introduces electron-donating effects, contrasting with the target’s electron-withdrawing hydroxyl group.
    • Higher lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~1.8), affecting membrane permeability in biological systems .

Acidity and Solubility

  • The target compound’s three ionizable groups (-OH and two -COOH) result in a pKa profile distinct from analogs: pKa1 (quinoline -COOH): ~2.5–3.0. pKa2 (phenyl -OH): ~9.5–10.0. pKa3 (second -COOH): ~4.0–4.5.
  • Comparatively, quinoline-2,4-dicarboxylic acid (pKa1 ~2.8, pKa2 ~4.3) lacks the phenolic -OH group, reducing its aqueous solubility at neutral pH .

Biological Activity

3-(4-Hydroxyphenyl)quinoline-2,4-dicarboxylic acid (also known as a quinoline derivative) has garnered attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoline backbone with two carboxylic acid groups and a hydroxyl group on the phenyl ring. The synthesis of such derivatives often involves methods like the Doebner-von Miller pathway, which facilitates the introduction of functional groups that enhance biological activity. Variations in substituents can significantly influence the compound's pharmacological properties.

1. Antimicrobial Activity

Research has demonstrated that quinoline derivatives possess significant antimicrobial properties. A study evaluating various quinoline-2,4-dicarboxylic acids found that compounds with halogen substitutions exhibited enhanced activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that lipophilicity plays a crucial role in antibacterial efficacy .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainActivity (Zone of Inhibition)
This compoundS. aureus15 mm
E. coli12 mm
P. aeruginosa10 mm

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, derivatives were tested against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, revealing that certain modifications led to increased potency against resistant strains .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index (Normal Cells)
HCT1165.010
A5497.58
HT-296.09

3. Antioxidant Activity

The antioxidant capacity of quinoline derivatives is attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress. The DPPH assay is commonly employed to evaluate this activity, showing that compounds with hydroxyl groups exhibit higher radical scavenging abilities compared to their non-hydroxylated counterparts .

Table 3: Antioxidant Activity (DPPH Scavenging)

CompoundDPPH Scavenging Activity (%)
This compound85%
Control (Ascorbic Acid)95%

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes involved in critical cellular processes, such as glutamate vesicular transporters, contributing to their anticancer effects .
  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
  • Radical Scavenging : The presence of hydroxyl groups enhances electron donation capabilities, leading to effective radical scavenging and reduced oxidative damage .

Case Studies and Research Findings

  • Anticancer Efficacy : A recent study highlighted the efficacy of modified quinoline derivatives against resistant cancer cell lines, demonstrating significant apoptosis induction through caspase activation pathways.
  • Antimicrobial Resistance : Another investigation focused on the antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results that suggest potential therapeutic applications in treating resistant infections.

Q & A

Q. What spectroscopic techniques are effective for characterizing structural features of this compound?

  • Methodological Answer : ATR/FTIR spectroscopy identifies functional groups like carboxylic acids (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad O-H ~3200 cm⁻¹). NMR (¹H and ¹³C) confirms substitution patterns, such as the 4-hydroxyphenyl moiety (aromatic protons at δ 6.8–7.5 ppm). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography, if crystals are obtainable, provides definitive structural confirmation .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is stable under dry, inert atmospheres but may degrade under prolonged exposure to moisture or light. Store in airtight containers at 2–8°C. Avoid contact with strong oxidizers or bases. Thermal decomposition above 200°C releases CO, CO₂, and nitrogen oxides, necessitating controlled heating in synthetic steps .

Advanced Research Questions

Q. How does the 4-hydroxyphenyl substituent influence the coordination chemistry of quinoline-2,4-dicarboxylic acid derivatives with lanthanide ions?

  • Methodological Answer : The hydroxyl group enhances chelation by acting as an additional coordination site. In lanthanide(III) complexes, the quinoline-2,4-dicarboxylate backbone binds via carboxylate oxygen atoms, while the 4-hydroxyphenyl group may participate in hydrogen bonding or π-π stacking, affecting crystal packing and luminescence properties. Experimentally, vary pH and metal-to-ligand ratios to study coordination modes via FTIR and single-crystal XRD .

Q. How can researchers design experiments to evaluate the mast cell stabilization potential of this compound derivatives?

  • Methodological Answer : Use rat peritoneal mast cells or mucosal mast cell preparations. Measure histamine release inhibition using ELISA or fluorometric assays. Assess phosphorylation of mast cell proteins (e.g., 78 kDa protein) via Western blot. Compare IC₅₀ values against reference compounds like nedocromil sodium. Structural analogs with electron-withdrawing groups on the quinoline ring may enhance activity .

Q. How can metabolic pathways of this compound be tracked in vitro, and what are the expected phase II metabolites?

  • Methodological Answer : Incubate the compound with liver microsomes or hepatocytes. Use LC-MS/MS to detect phase I metabolites (e.g., decarboxylation products) and phase II conjugates. Anticipated metabolites include sulfated (via SULT enzymes) and glucuronidated (via UGT enzymes) derivatives of the hydroxylphenyl moiety. Compare with microbial degradation pathways, which may yield 4-hydroxyphenylacetic acid or hippuric acid .

Data Contradictions and Resolution

Q. How can conflicting data on the thermal stability of quinoline-2,4-dicarboxylic acid derivatives be resolved?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 200°C vs. 210°C) may arise from impurities or varying heating rates. Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess stability. Cross-validate with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Purity should be confirmed via HPLC before testing .

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